molecular formula C8H5F3O4 B3157686 5-Hydroxy-2-(trifluoromethoxy)benzoic acid CAS No. 851341-57-6

5-Hydroxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B3157686
CAS No.: 851341-57-6
M. Wt: 222.12 g/mol
InChI Key: VMWFNEUPJINUMV-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives

5-Hydroxy-2-(trifluoromethoxy)benzoic acid is a specialized derivative of benzoic acid. Benzoic acid itself is a fundamental aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). Its derivatives are formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups. In the case of this compound, the benzene ring is functionalized with a hydroxyl group (-OH) at the C5 position and a trifluoromethoxy group (-OCF3) at the C2 position, in addition to the primary carboxylic acid group at C1. uni.lu This specific arrangement of functional groups places it within the subgroup of phenolic acids, which are known for their diverse biological activities and applications in medicinal chemistry. nih.govmdpi.com

Significance of Trifluoromethoxy (-OCF3) Substitution in Aromatic Systems

The incorporation of fluorine-containing substituents into organic molecules is a key strategy in modern drug design and materials science. bohrium.comnih.gov The trifluoromethoxy group (-OCF3), in particular, has gained considerable attention for its unique combination of properties that can enhance the performance of bioactive compounds. mdpi.comresearchgate.net Its presence can significantly alter a molecule's metabolic stability, lipophilicity, and electronic characteristics. researchgate.net The -OCF3 group is often used to fine-tune the physicochemical properties of a lead compound to improve its pharmacokinetic profile. mdpi.comresearchgate.net

The trifluoromethoxy group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms. nih.gov This strong inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution. nih.gov However, the oxygen atom possesses lone pairs that can participate in resonance, creating a competing electron-donating effect (+R). The interplay between these inductive and resonance effects gives the -OCF3 group its distinct electronic character, sometimes referred to as a "pseudo-halogen". nih.gov This electronic modulation can influence the acidity (pKa) of nearby functional groups, such as the carboxylic acid and phenol (B47542) in this compound, and can affect how the molecule interacts with biological targets. nih.gov

Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are vital in medicinal chemistry for their ability to modify molecular properties. mdpi.com The -CF3 group is also a strong electron-withdrawing group, primarily through an inductive effect. nih.govacs.org However, key differences in lipophilicity, steric profile, and metabolic stability distinguish the two. The -OCF3 group is generally considered more lipophilic than the -CF3 group. mdpi.comnih.gov This difference allows for precise adjustments of a molecule's ability to permeate biological membranes. researchgate.net Metabolically, the -OCF3 group offers advantages over a simple methoxy (B1213986) group (-OCH3) due to the strength of the C-F bonds, making it more resistant to oxidative demethylation by enzymes like CYP450. mdpi.com

Table 1: Comparative Properties of -OCF3 and -CF3 Substituents
PropertyTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Reference
Electronic EffectStrongly electron-withdrawing (inductive), weakly donating (resonance)Strongly electron-withdrawing (inductive) nih.govnih.gov
Lipophilicity (Hansch π parameter)+1.04+0.88 mdpi.comnih.gov
Metabolic StabilityGenerally high; resistant to O-dealkylationHigh due to C-F bond strength mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWFNEUPJINUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266993
Record name 5-Hydroxy-2-(trifluoromethoxy)benzoic acid
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Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851341-57-6
Record name 5-Hydroxy-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851341-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Hydroxy 2 Trifluoromethoxy Benzoic Acid and Its Structural Analogues

Strategies for Incorporating the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy group onto an aromatic ring is a critical step that can be achieved through various methodologies. These range from classical multi-step sequences to more modern direct fluoroalkoxylation techniques.

Direct O-trifluoromethylation of phenols and other nucleophilic aromatic substrates represents a modern and efficient route to trifluoromethoxy-containing compounds. mdpi.com This approach often utilizes electrophilic trifluoromethylating agents.

Key research findings in this area include:

Hypervalent Iodine Reagents : Electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, facilitates the direct conversion of phenols into trifluoromethoxy-arenes. mdpi.com For instance, O-(trifluoromethyl)-dibenzofuranium salts have been used to O-trifluoromethylate phenol (B47542) derivatives in the presence of an amine base, yielding trifluoromethyl ethers in good yields. chemrevlett.com

Catalyst-Free Methods : Research has demonstrated the synthesis of heteroaryl trifluoromethyl ethers by heating N-heteroaromatic phenols with Togni's reagent II under catalyst- and additive-free conditions. chemrevlett.com This method is scalable and relies on the acidic phenolic proton to activate the reagent, likely proceeding through a single electron transfer (SET) mechanism. chemrevlett.com

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and environmentally favorable method for incorporating the trifluoromethoxy group via radical-based mechanisms. mdpi.com

A classical and widely used method for synthesizing aryl trifluoromethyl ethers involves a two-step sequence of chlorination followed by fluorination. mdpi.com This approach has been applied to various aromatic substrates.

The primary strategies include:

From Substituted Anisoles : The first aryl trifluoromethyl ethers were prepared by L. Yagupol'skii in 1955 starting from substituted anisoles. nih.gov The process involves the radical chlorination of the methyl group of an anisole (B1667542) derivative to form a trichloromethyl ether, followed by a fluorine-chlorine exchange reaction. mdpi.comnih.gov The displacement of chlorine with fluorine is typically achieved using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (B91410) (HF). nih.govresearchgate.net

Table 1: Synthesis of Aryl Trifluoromethyl Ethers (ArOCF₃) from Substituted Anisoles (ArOCH₃) via Chlorination/Fluorination. nih.govresearchgate.net
Starting Anisole (ArOCH₃)Intermediate Trichloromethyl Ether (ArOCCl₃) Yield (%)Final Trifluoromethyl Ether (ArOCF₃) Yield (%)
4-ClC₆H₄OMe7780
2-ClC₆H₄OMe6940
2,4-Cl₂C₆H₃OMe7020
4-NCC₆H₄OMe5020

From Phenols via In Situ Chlorination/Fluorination : The process can be streamlined by generating the trichloromethyl aryl ethers in situ without isolation. nih.govresearchgate.net In this one-pot protocol, a phenol is heated with carbon tetrachloride (CCl₄) and anhydrous hydrogen fluoride (HF), sometimes with a catalytic amount of boron trifluoride (BF₃). nih.govresearchgate.net However, this method can be limited by the high toxicity of CCl₄ and incompatibility with electron-rich substrates or those with ortho-substituents capable of hydrogen bonding. chemrevlett.comnih.gov

Oxidative Desulfurization-Fluorination : An alternative route involves the conversion of phenols to dithiocarbonates (xanthates), which then undergo oxidative desulfurization-fluorination. nih.gov Reagents such as hydrogen fluoride-pyridine in combination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or XtalFluor-E in combination with N-fluorobenzenesulfonimide (NFSI) can be used to form the trifluoromethyl ether in moderate to excellent yields. mdpi.comnih.govresearchgate.net

Benzoic Acid Core Functionalization and Regioselectivity

Functionalizing the benzoic acid core is essential for synthesizing specific isomers and analogues. The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the aromatic ring, primarily the carboxyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene (B151609) derivatives. In the case of benzoic acid, the carboxyl group (-COOH) profoundly influences the reaction's regioselectivity.

Directing Effects : The -COOH group is an electron-withdrawing group and therefore deactivates the benzene ring towards electrophilic attack. cutm.ac.inyoutube.com Through resonance, it withdraws electron density from the ortho and para positions, leaving the meta position as the most electron-rich site for an incoming electrophile. quora.com Consequently, electrophilic substitution reactions on benzoic acid, such as nitration, halogenation, and sulfonation, predominantly yield meta-substituted products. cutm.ac.inyoutube.com

Substituent Effects on Reactivity : The presence of other substituents on the ring modifies the reactivity. Electron-donating groups (e.g., -OH, -OCH₃) activate the ring and can compete with the directing effect of the carboxyl group, while additional electron-withdrawing groups (e.g., -NO₂, -CF₃) further deactivate the ring. libretexts.orglibretexts.org The acidity of a substituted benzoic acid can be correlated with its reactivity in EAS; electron-withdrawing groups that increase acidity also deactivate the ring towards electrophiles. libretexts.org

Table 2: Effects of p-Substituents on the Acidity of Benzoic Acid. libretexts.org
Substituent (Y)pKaEffect on Ring
–NO₂3.41Deactivating
–CN3.55Deactivating
–CHO3.75Deactivating
–Br3.96Deactivating
–Cl4.00Deactivating
–H4.19Reference
–CH₃4.34Activating
–OCH₃4.46Activating
–OH4.48Activating

While less common for simple benzene rings, nucleophilic aromatic substitution (SₙAr) becomes a viable pathway when the aromatic ring is activated by potent electron-withdrawing groups. This method is particularly useful for introducing nucleophiles onto the benzoic acid core.

Activation Requirement : For an SₙAr reaction to occur, the benzene ring must be substituted with strong electron-withdrawing groups, typically positioned ortho and/or para to a leaving group (like a halogen). libretexts.org

Synthesis of Hydroxybenzoic Acids : SₙAr provides a route to hydroxybenzoic acid derivatives. For example, a halogen atom on a fluorinated or nitrated benzoic acid can be displaced by a hydroxide (B78521) or alkoxide nucleophile. The synthesis of 2-fluoro-5-hydroxybenzoic acid has been demonstrated via a copper-catalyzed Ullmann transformation, where a bromo-substituent is displaced. chemicalbook.com

Ortho-Substitution : Specific methodologies have been developed to prepare ortho-substituted benzoic acids through nucleophilic aromatic substitution, providing an alternative to the typical meta-selectivity of electrophilic pathways. acs.org

Transition-metal catalysis has revolutionized the synthesis of complex aromatic compounds, offering high regioselectivity and functional group tolerance. These methods are crucial for constructing highly substituted fluorinated benzoic acids.

Directed C-H Functionalization : To overcome the inherent meta-directing effect of the carboxyl group in EAS, directed C-H activation has been developed. Iridium(III) catalysts, for example, can achieve complete regioselectivity for functionalization at the C-H bond ortho to the carboxylic acid group. nih.gov This strategy provides access to substitution patterns that are complementary to classical methods. nih.gov Similarly, palladium-catalyzed ortho-fluorination of benzoic acid derivatives can be achieved using a directing group strategy. nih.gov

Cross-Coupling Reactions : Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. For fluorinated aromatics, these reactions can be challenging due to the strength of the C-F bond. beilstein-journals.orgnih.gov However, nickel-catalyzed protocols have been developed for the cross-coupling of arylboronic acids with fluorinated aromatics through the activation of the strong C-F bond, enabling the synthesis of complex biaryl structures. beilstein-journals.orgnih.gov This allows for the late-stage functionalization of a pre-formed fluorinated benzoic acid scaffold. nih.gov

Metal-Catalyzed Coupling Reactions in Fluorinated Benzoic Acid Synthesis

Suzuki Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgrsc.org This palladium-catalyzed reaction is widely employed for the construction of biaryl systems, which are common motifs in pharmaceuticals and functional materials. rsc.orgnih.gov In the context of synthesizing analogues of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, the Suzuki coupling can be envisioned as a powerful tool for introducing aryl or other carbon-based substituents onto a pre-functionalized benzoic acid core or for constructing the substituted benzene ring itself.

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and accommodating various functional groups. libretexts.org For instance, the synthesis of biaryl compounds can be achieved by coupling an arylboronic acid with a halogenated benzoic acid derivative. mdpi.com

While a direct synthesis of this compound via Suzuki coupling is not prominently detailed, the synthesis of structurally related biaryl carboxylic acids has been reported. These reactions demonstrate the feasibility of coupling arylboronic acids with halogenated benzoic acids. The choice of base, such as potassium carbonate, and a suitable palladium catalyst, like Pd(PPh₃)₄ or Pd₂(dba)₃, is critical for the success of these transformations. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions for the Synthesis of Biaryl Carboxylic Acid Analogues
EntryAryl Halide/TriflateBoronic AcidCatalyst/LigandBaseSolventYield (%)
14-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃TolueneHigh
23-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃TolueneModerate
32'-Bromoacetophenone2-Formylphenylboronic acidPd(OAc)₂ / CataCXium PIntBBaseSolventHigh
4Cinnamoyl chlorideArylboronic acidsPd(PPh₃)₄Cs₂CO₃Toluene41-51

This table presents a compilation of data from various sources to illustrate the scope of the Suzuki-Miyaura reaction for creating C-C bonds in molecules containing carboxylic acid functionalities or their precursors. nih.govmdpi.comnih.gov

Nickel-Catalyzed Cyanation and Subsequent Transformations

Nickel-catalyzed cyanation of aryl halides and triflates has emerged as a valuable alternative to traditional methods that often employ toxic cyanide reagents. nih.gov This methodology provides a route to benzonitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids. For the synthesis of this compound, a potential strategy would involve the cyanation of a suitably substituted halo-trifluoromethoxybenzene derivative, followed by hydrolysis of the nitrile and subsequent hydroxylation.

Recent advancements in this field have focused on the use of less toxic and more readily available cyanide sources. For example, acetonitrile (B52724) has been successfully employed as a cyano source in nickel-catalyzed reactions. nih.govrsc.org These reactions often utilize a nickel catalyst, such as Ni(MeCN)₆₂, in combination with a ligand, like 1,10-phenanthroline, and a reductant. rsc.org The use of an organosilicon reductant, such as 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me₄-DHP), has been shown to be effective. nih.govrsc.org Another approach involves the use of an electrophilic cyanating reagent like 2-methyl-2-phenyl malononitrile (B47326) (MPMN) in a nickel-catalyzed reductive coupling. nih.gov

Table 2: Nickel-Catalyzed Cyanation of Aryl Halides and Triflates
EntryAryl SubstrateCyanide SourceCatalyst/LigandReductant/AdditiveSolventYield (%)
1Aryl Halides/TriflatesAcetonitrileNi(MeCN)₆₂ / 1,10-phenanthrolineSi–Me₄-DHPAcetonitrileGood
2Aryl (Pseudo)halides2-Methyl-2-phenyl malononitrile (MPMN)Nickel Catalyst--Good
3Aryl Chlorides/Tosylates/TriflatesMPMNNickel CatalystNaBr-Good

This table summarizes findings from studies on nickel-catalyzed cyanation, showcasing different approaches to introduce the cyano group. nih.govrsc.orgnih.gov

Hydroxyl Group Introduction and Manipulation

The introduction and protection of the hydroxyl group are critical steps in the synthesis of this compound.

Selective Hydroxylation Approaches

The direct hydroxylation of an aromatic C-H bond is a highly desirable transformation. For the synthesis of the target molecule, the ortho-hydroxylation of a 2-(trifluoromethoxy)benzoic acid precursor would be a key step. Research has demonstrated the feasibility of ortho-hydroxylating benzoic acids using transition metal catalysts. rsc.org For example, iron-based catalysts in the presence of hydrogen peroxide have been shown to effect the ortho-hydroxylation of benzoic acid to salicylic (B10762653) acid under mild conditions. rsc.org This suggests a potential route for introducing the hydroxyl group at the C5 position if starting from a suitable precursor. The synthesis of phenols from benzoic acids can also be achieved through a rearrangement mechanism. orgsyn.orgorgsyn.org

Protective Group Strategies in Multi-Step Synthesis

In a multi-step synthesis, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. oup.comorganic-chemistry.org For the synthesis of this compound, both the hydroxyl and carboxylic acid groups may require protection depending on the reaction conditions of subsequent steps.

The hydroxyl group of a phenol is acidic and can be protected as an ether or an ester. oup.com Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers (e.g., TBDMS). libretexts.org The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

The carboxylic acid group is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. oup.com The ester can be formed through Fischer esterification or other methods and is generally stable under neutral or acidic conditions but can be cleaved by base-catalyzed hydrolysis. The use of a t-butyl ester offers the advantage of being removable under acidic conditions. oup.com

Table 3: Common Protecting Groups for Phenols and Carboxylic Acids
Functional GroupProtecting GroupAbbreviationIntroduction ReagentsCleavage Conditions
PhenolMethyl EtherMeCH₃I, K₂CO₃BBr₃
PhenolBenzyl EtherBnBnBr, K₂CO₃H₂, Pd/C
Phenoltert-Butyldimethylsilyl EtherTBDMSTBDMSCl, ImidazoleTBAF
Carboxylic AcidMethyl EsterMeMeOH, H⁺NaOH, H₂O
Carboxylic AcidBenzyl EsterBnBnOH, H⁺H₂, Pd/C
Carboxylic Acidtert-Butyl Estert-BuIsobutylene, H⁺TFA

This table outlines common protecting groups and their application, based on general principles of organic synthesis. oup.comlibretexts.org

Carboxylic Acid Group Transformations

The carboxylic acid moiety is a key functional handle that can undergo various transformations.

Esterification Reactions

Esterification is a fundamental reaction for protecting the carboxylic acid group or for synthesizing ester derivatives which may themselves be final targets. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. iajpr.com4college.co.uk For sterically hindered benzoic acids, more specialized methods may be required. researchgate.netorganic-chemistry.org For instance, reacting 2-hydroxybenzoic acid with methanol (B129727) yields methyl-2-hydroxybenzoate (oil of wintergreen). 4college.co.uk The esterification of hydroxybenzoic acids can also be achieved by reacting them with a halogenated hydrocarbon in the presence of a nonquaternizable tertiary amine. google.com

Table 4: Esterification of Hydroxybenzoic Acid Derivatives
EntryCarboxylic AcidAlcohol/ReagentCatalyst/ConditionsProduct
1p-Hydroxybenzoic acidAlcoholH₂SO₄, RefluxCorresponding Ester
22-Hydroxybenzoic acidMethanolAcid CatalystMethyl-2-hydroxybenzoate
3Hydroxybenzoic acidHalogenated hydrocarbonNonquaternizable tertiary amineCorresponding Ester
4Sterically hindered acidtert-Butyl alcoholEDC, HOBt, DMAPtert-Butyl ester

This table provides examples of esterification reactions relevant to the synthesis of derivatives of the target compound. iajpr.com4college.co.ukresearchgate.netgoogle.com

Decarboxylation Pathways

The decarboxylation of salicylic acid and its derivatives to produce phenols is a well-established synthetic transformation. This reaction typically requires elevated temperatures and can be facilitated by the use of catalysts. The efficiency and selectivity of the decarboxylation are often influenced by the nature and position of the substituents on the aromatic ring.

The decarboxylation of substituted salicylic acids can be achieved through various methods, including thermal decomposition and catalytic processes. For instance, salicylic acid itself can be decarboxylated by heating to produce phenol and carbon dioxide. youtube.com This process can be carried out in a simple distillation apparatus, where the phenol product is distilled as it is formed. youtube.com

More sophisticated methods involve the use of catalysts to achieve higher yields and milder reaction conditions. A patented process describes the decarboxylation of salicylic acids in a molten non-hydroxylated benzoic acid solvent containing a catalytically effective amount of a metal benzoate (B1203000). google.com This method has been shown to be efficient for a range of alkyl-substituted salicylic acids, producing the corresponding phenols in nearly quantitative yields. google.com The reaction temperature is typically maintained between 180°C and 250°C. google.com

Recent research has focused on the development of advanced catalytic systems for decarboxylation. One such system employs bimetallic iron-ruthenium nanoparticles immobilized on an amine-functionalized supported ionic liquid phase (Fe25Ru75@SILP+IL-NEt2). This multifunctional catalyst has demonstrated high activity and selectivity in the decarboxylation of various hydroxybenzoic acid derivatives under a hydrogen atmosphere. nih.gov For example, the decarboxylation of 4-hydroxybenzoic acid using this catalyst in heptane (B126788) at 175°C under 50 bar of hydrogen for 18 hours resulted in a high yield of the corresponding phenol. nih.gov

Table 1: Examples of Decarboxylation of Substituted Salicylic Acids

Starting MaterialCatalyst/SolventTemperature (°C)Pressure (bar)Time (h)ProductYield (%)Reference
Salicylic AcidNone (neat)>200Atmospheric-PhenolNot specified youtube.com
Alkyl-substituted salicylic acidsMetal benzoate / Benzoic acid180-250Atmospheric-Corresponding phenolsNearly quantitative google.com
4-Hydroxybenzoic AcidFe25Ru75@SILP+IL-NEt2 / Heptane17550 (H₂)18PhenolHigh nih.gov
3-Acetyl-4-hydroxybenzoic acidFe25Ru75@SILP+IL-NEt2 / Heptane17550 (H₂)182-Acetylphenol>99 nih.gov

Reduction Reactions

The reduction of the carboxylic acid functionality in benzoic acid derivatives to a primary alcohol is a fundamental transformation in organic synthesis, providing access to valuable benzyl alcohol building blocks. Various reducing agents and catalytic systems have been developed for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule.

A common and effective method for the reduction of carboxylic acids is the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). This reagent is known for its ability to selectively reduce carboxylic acids in the presence of other reducible functional groups. While specific data for this compound is limited, the reduction of structurally similar compounds provides valuable insights. For example, the reduction of 4-(trifluoromethoxy)benzoic acid with diborane (B8814927) has been reported. google.com

The selective hydrogenation of benzoic acid to benzyl alcohol can also be achieved using heterogeneous catalysts. A study has shown that a Pt/SnO₂ catalyst can effectively hydrogenate benzoic acid to benzyl alcohol with high selectivity (97%) and conversion (98%) under relatively mild conditions (190°C and 30 bar H₂). qub.ac.ukmanchester.ac.uk This catalytic system demonstrates the potential for clean and efficient reduction processes.

The general applicability of borane-mediated reductions is further highlighted by the successful reduction of various substituted benzoic acids. The reaction typically proceeds in a suitable solvent like tetrahydrofuran (B95107) (THF) and often requires an aqueous work-up to hydrolyze the intermediate borate (B1201080) esters.

Table 2: Examples of Reduction of Substituted Benzoic Acids

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Pressure (bar)ProductYield (%)Reference
4-(Trifluoromethoxy)benzoic acidDiboraneNot specifiedNot specifiedNot specified4-(Trifluoromethoxy)benzyl alcoholNot specified google.com
Benzoic AcidPt/SnO₂Not specified19030 (H₂)Benzyl alcohol97 qub.ac.ukmanchester.ac.uk

Derivatization and Molecular Modification Strategies for 5 Hydroxy 2 Trifluoromethoxy Benzoic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, readily undergoing reactions to form esters, amides, and other derivatives.

The conversion of the carboxylic acid group into amides and esters is a fundamental strategy for creating conjugates. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an amine or alcohol. Common methods include the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or Dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comcolostate.edu This intermediate is then readily coupled with an amine to form a stable amide bond or with an alcohol to yield an ester.

This approach is widely used to attach 5-Hydroxy-2-(trifluoromethoxy)benzoic acid to other molecules, including fluorescent labels for bio-imaging or analytical detection. nih.gov For instance, amines or hydrazides functionalized with fluorophores like Alexa Fluor or Dansyl can be conjugated to the activated acid. thermofisher.com

Direct esterification is also a viable method, typically achieved by heating the acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com4college.co.uk This condensation reaction, while reversible, can be driven to completion by removing the water formed during the reaction. google.com

Table 1: Common Coupling Agents for Amidation and Esterification

Coupling AgentAbbreviationIntermediate FormedApplication
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDACO-acylisoureaAqueous-phase synthesis of amide/ester conjugates
DicyclohexylcarbodiimideDCCO-acylisoureaOrganic-phase peptide synthesis and esterification colostate.edu
1,1'-CarbonyldiimidazoleCDIAcyl-imidazolideMild conditions for amide and ester formation colostate.edu

The carboxylic acid moiety can react with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303) to form the corresponding 2-((2,3-dimethylphenyl)amino)benzohydrazide. uobaghdad.edu.iq This reaction typically proceeds by heating the parent acid or its ester derivative with hydrazine. The resulting hydrazide is a stable and highly versatile chemical intermediate.

These hydrazides are valuable precursors for synthesizing a wide array of five- and six-membered heterocyclic compounds. For example, through condensation and cyclization reactions with various electrophiles, they can be converted into pyrazoles, triazoles, oxadiazoles, and pyridazinones. uobaghdad.edu.iqnih.govmdpi.com

Modifications of the Hydroxyl Group

The phenolic hydroxyl group offers another key site for derivatization, allowing for the synthesis of ethers and esters, or for the attachment of moieties that alter the molecule's physical or spectroscopic properties. mdpi.com

The hydroxyl group can be readily converted into an ether through O-alkylation, typically by reaction with an alkyl halide in the presence of a base. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

Alternatively, O-acylation of the hydroxyl group to form an ester can be achieved using acyl chlorides or acid anhydrides. 4college.co.uk For selective modification at the hydroxyl position, it is often necessary to first protect the more acidic carboxylic acid group, for instance, by converting it to an ester, to prevent it from competing in the reaction. 4college.co.uk

For analytical purposes, particularly in chromatography, derivatization of the hydroxyl group can significantly enhance detection. Silylation is a common technique used to prepare samples for Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.net Reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can convert the hydroxyl group into a tert-butyldimethylsilyl (TBDMS) ether. This process increases the volatility and thermal stability of the molecule while producing a derivative with a predictable and easily identifiable fragmentation pattern in the mass spectrometer. researchgate.net

Furthermore, fluorescent tags can be attached to the hydroxyl group to enable highly sensitive detection in High-Performance Liquid Chromatography (HPLC). thermofisher.com Reagents such as 5-(bromomethyl)fluorescein (B119655) can react with the phenoxide form of the molecule to create a fluorescent ether conjugate, allowing for quantification at very low concentrations. thermofisher.comresearchgate.net

Table 2: Selected Derivatization Reagents for the Hydroxyl Group

Reagent ClassExample ReagentDerivative FormedAnalytical Technique
Silylating AgentsMTBSTFATBDMS EtherGas Chromatography-Mass Spectrometry (GC/MS) researchgate.net
Fluorescent Alkyl Halides5-(Bromomethyl)fluoresceinFluorescent EtherHigh-Performance Liquid Chromatography (HPLC) thermofisher.com

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of new functional groups. acs.org The position of substitution is dictated by the combined electronic effects of the three existing substituents.

The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). The trifluoromethoxy (-OCF₃) group is deactivating due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its lone pair electrons. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.

Considering these effects, the most favorable positions for electrophilic attack are those activated by the hydroxyl group. Since the C5 position is already occupied, the C3 position (ortho to the hydroxyl and para to the trifluoromethoxy group) is the most likely site for functionalization. Evidence for this reactivity is found in the existence of related compounds, such as 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzoic acid, which demonstrates that halogenation of the aromatic ring is a feasible modification. bldpharm.com

Substitution Reactions on the Fluorinated Aromatic Core

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating or deactivating effects of its substituents. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. The carboxylic acid (-COOH) and trifluoromethoxy (-OCF₃) groups are both deactivating and meta-directing. The trifluoromethoxy group, in particular, is known to be strongly electron-withdrawing, which can deactivate the aromatic ring towards electrophilic attack.

Given the positions of the substituents, the hydroxyl group at C5 directs incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2). The carboxylic acid at C2 directs to the meta positions (C4 and C6). The trifluoromethoxy group at C2 also directs to the meta positions (C4 and C6). Therefore, the positions C4 and C6 are the most likely sites for electrophilic substitution, as they are activated by the powerful hydroxyl group and directed to by all three substituents.

Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be envisioned on this scaffold. For instance, nitration would likely require carefully controlled conditions to prevent unwanted side reactions or degradation of the ring, which can be a concern with deactivated aromatic systems. The synthesis of related compounds, such as 2-amino-5-(trifluoromethoxy)benzoic acid, often involves a nitration step on a suitable precursor, followed by reduction. This suggests that nitration of the aromatic core is a feasible modification strategy.

The introduction of a halogen, such as bromine or iodine, at the C4 or C6 position would furnish a versatile intermediate. This halogenated derivative can then serve as a handle for a wide array of subsequent cross-coupling reactions, significantly expanding the diversity of accessible derivatives.

Introduction of Diverse Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically be performed on a halogenated precursor, for example, a bromo- or iodo-derivative. The presence of the hydroxyl and carboxylic acid groups may necessitate the use of protecting groups to prevent interference with the catalytic cycle, although modern catalyst systems sometimes exhibit high functional group tolerance.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling an organoboron reagent with an aryl halide. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or their esters to introduce new aryl or vinyl substituents. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially challenging substrates.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds. It allows for the coupling of an aryl halide with a wide range of primary and secondary amines. nih.gov Thus, a halogenated this compound could be aminated to introduce a diverse array of amino substituents. The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. nih.gov The development of sophisticated phosphine ligands has greatly expanded the scope and functional group tolerance of this reaction. beilstein-journals.orgrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov By employing a halogenated derivative of this compound, a variety of alkyne-containing moieties can be introduced onto the aromatic ring, providing access to compounds with linear, rigid extensions.

The following table summarizes the potential cross-coupling reactions for a hypothetical bromo-derivative of this compound.

Reaction NameCoupling PartnerResulting BondTypical Catalyst System
Suzuki-MuraAryl/Vinyl Boronic Acid or EsterC-C (Aryl or Vinyl)Pd(0) complex (e.g., Pd(PPh₃)₄), phosphine ligand, base
Buchwald-Hartwig AminationPrimary/Secondary AmineC-NPd(0) or Pd(II) precatalyst, phosphine ligand, base
Sonogashira CouplingTerminal AlkyneC-C (Alkynyl)Pd(0) complex, Cu(I) salt, amine base

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 2 Trifluoromethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each of the non-equivalent protons. The aromatic region would display a characteristic splitting pattern corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating hydroxyl (-OH) group, the electron-withdrawing trifluoromethoxy (-OCF3) group, and the carboxylic acid (-COOH) group. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, with their exact chemical shifts being dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will resonate at a specific chemical shift. The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum. The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have shifts determined by the attached substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
-COOH~11-13~170-175Singlet (s)
-OH~9-11-Singlet (s)
Aromatic H-3~7.4-7.6-Doublet (d)
Aromatic H-4~7.0-7.2-Doublet of doublets (dd)
Aromatic H-6~7.3-7.5-Doublet (d)
Aromatic C-1-~115-120-
Aromatic C-2-~145-150 (q, JCF)-
Aromatic C-3-~120-125-
Aromatic C-4-~118-122-
Aromatic C-5-~155-160-
Aromatic C-6-~110-115-
-OCF3-~120 (q, JCF)Quartet (q)

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, NOESY).

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of the signals for the C-3/H-3, C-4/H-4, and C-6/H-6 pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This could be used to confirm the substitution pattern by observing correlations between, for example, the proton at C-3 and the protons of a neighboring substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are unique for each compound and serve as a molecular "fingerprint".

Characteristic Vibrational Modes of -OCF3 and -COOH Groups.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

-COOH Group: The carboxylic acid group gives rise to several strong and easily identifiable bands. A very broad O-H stretching vibration is expected in the region of 3300-2500 cm⁻¹ in the IR spectrum. The C=O (carbonyl) stretching vibration will appear as a strong, sharp band around 1700-1680 cm⁻¹.

-OCF₃ Group: The trifluoromethoxy group has strong C-F stretching vibrations, which are typically observed in the 1280-1100 cm⁻¹ region of the IR spectrum. These bands are often intense and can be a key diagnostic feature for the presence of this group.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
-COOHO-H stretch3300 - 2500Strong, Broad
-COOHC=O stretch1700 - 1680Strong
-OHO-H stretch3600 - 3200Medium, Broad
-OCF3C-F symmetric stretch~1280 - 1240Strong
-OCF3C-F asymmetric stretch~1180 - 1100Very Strong
Aromatic RingC=C stretch1620 - 1450Medium to Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Fragmentation Pattern Analysis.

In a mass spectrometer, this compound would be ionized to form a molecular ion [M]⁺•. The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound (222.02 g/mol ). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces.

A plausible fragmentation pattern would involve the initial loss of small, stable molecules or radicals:

Loss of -OH: A fragment ion at m/z 205, corresponding to [M-OH]⁺.

Loss of -COOH: A fragment ion at m/z 177, corresponding to [M-COOH]⁺.

Loss of -OCF₃: A fragment ion at m/z 137, corresponding to [M-OCF₃]⁺.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful X-ray crystallographic analysis would provide invaluable insights into its intramolecular and intermolecular interactions. Key structural features, such as the planarity of the benzene ring, the orientation of the carboxylic acid and trifluoromethoxy groups, and the presence of hydrogen bonding (for instance, between the hydroxyl and carboxylic acid moieties of adjacent molecules), would be precisely determined. This information is crucial for understanding the compound's physical properties and how it packs in the solid state.

As of the latest literature review, specific experimental X-ray crystallographic data for this compound has not been reported in publicly accessible databases. However, should such data become available, it would typically be presented in a standardized format, as illustrated in the hypothetical table below.

Table 1: Illustrative Crystallographic Data for a Benzoic Acid Derivative

Parameter Value
Chemical Formula C₈H₅F₃O₄
Formula Weight 222.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring. The hydroxyl (-OH), carboxylic acid (-COOH), and trifluoromethoxy (-OCF₃) groups can all influence the electronic distribution and, consequently, the energy of these transitions. The solvent in which the spectrum is measured can also play a significant role, particularly for compounds with acidic or basic functional groups.

A detailed analysis of the UV-Vis spectrum would provide information on the compound's chromophoric system. However, a search of scientific literature and databases did not yield specific experimental UV-Vis spectroscopic data, such as the absorption maxima (λmax) and corresponding molar absorptivity values (ε), for this compound. If this data were available, it would typically be presented as follows.

Table 2: Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition
Methanol (B129727) Value Value π → π*

Note: The data in this table is hypothetical and does not represent experimentally measured values for this compound.

Computational and Theoretical Studies on 5 Hydroxy 2 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the properties of molecules at the electronic level. For 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, while specific comprehensive studies are not abundant in publicly accessible literature, the methodologies applied to similar compounds offer a clear indication of how its characteristics can be computationally investigated.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used for studying benzoic acid and its derivatives. orientjchem.org DFT calculations, particularly using hybrid functionals like B3LYP, are adept at predicting molecular geometries, vibrational frequencies, and electronic properties. orientjchem.orgresearchgate.net For instance, studies on various benzoic acid derivatives have successfully employed DFT to understand their structural parameters and reactivity. preprints.orgresearchgate.net In the case of this compound, DFT would be the method of choice to model its ground state geometry, the electronic effects of the hydroxyl and trifluoromethoxy substituents, and to derive properties like the dipole moment and polarizability.

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as semi-empirical methods, also play a role in computational studies of organic molecules. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of theory but often at a significant computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. For a molecule like this compound, these methods could be used for preliminary conformational searches or to complement DFT studies, particularly in understanding electronic excitations and reaction mechanisms.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its chemical behavior. Computational methods are essential for determining the most stable conformation (the global minimum on the potential energy surface) and identifying other low-energy conformers.

Table 1: Predicted Geometrical Parameters for Benzoic Acid Dimer (as an illustrative example) Note: Data for this compound is not available. The following data for benzoic acid dimer is provided for illustrative purposes of the types of parameters obtained from computational studies.

ParameterBond Length (Å)Bond Angle (°)
O27-H28∙∙∙O251.637
C-C (ring)~1.39~120
C=O~1.23
C-O~1.34
O-H~0.97
Data derived from a DFT study on benzoic acid dimer.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and spectroscopic properties. Electronic structure analysis of this compound would focus on understanding how the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups influence the electron distribution across the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the hydroxyl group. The LUMO is likely to be centered on the electron-withdrawing carboxylic acid and trifluoromethoxy groups. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar molecules allow for the calculation of these orbital energies and the prediction of various reactivity descriptors. actascientific.com

Table 2: Calculated Quantum Chemical Descriptors (Illustrative) Note: Specific data for this compound is not available. The following data for a related benzoic acid derivative is provided as an example.

ParameterValue (eV)
HOMO Energy-6.82
LUMO Energy-1.82
Energy Gap (HOMO-LUMO)5.00
Ionization Potential6.82
Electron Affinity1.82
Data for 4-(carboxyamino)-benzoic acid. actascientific.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Spectroscopic Property Prediction from Computational Models

Computational models, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and understanding the relationship between a molecule's structure and its spectral features. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.

Vibrational Frequencies:

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These calculations are typically performed on the optimized geometry of the molecule. The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting vibrational modes can be visualized to understand the nature of the atomic motions.

For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), could be employed to predict its vibrational spectrum. nih.gov Such calculations on similar molecules, like other substituted benzoic acids, have shown good agreement with experimental data. mdpi.comnih.gov For example, studies on 2,3,4-tri-fluoro-benzoic acid have demonstrated that DFT can accurately predict the vibrational frequencies of the dimer, highlighting the effects of fluorine substitution. nih.gov The strong hydrogen bonding in the dimeric form of benzoic acids is also well-described by these calculations, showing a characteristic red shift in the O-H stretching frequency. nih.gov

An illustrative data table of calculated vibrational frequencies for this compound, based on typical values for related compounds, is presented below.

Illustrative Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H stretch (hydroxyl) 3600 - 3400
C-H stretch (aromatic) 3100 - 3000
C=O stretch (carboxyl) 1740 - 1660
C-O stretch (ether) 1260 - 1210

Note: This table is for illustrative purposes and does not represent experimentally verified or directly calculated data for this compound.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govaps.org

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts. These predictions would be valuable for assigning the signals in an experimental spectrum and for confirming the molecular structure. Studies on other organic molecules have shown that DFT calculations can achieve good correlation with experimental chemical shifts. mdpi.comresearchgate.net For instance, research on conjugated linolenic acids demonstrated that various DFT functionals can provide very good linear correlations between calculated and experimental ¹H NMR chemical shifts. mdpi.com

Below is an illustrative table of predicted ¹H NMR chemical shifts for this compound.

Illustrative Calculated ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
-COOH 10.0 - 12.0
Ar-H (ortho to -OH) 7.0 - 7.2
Ar-H (meta to -OH) 7.4 - 7.6
Ar-H (ortho to -COOH) 7.8 - 8.0

Note: This table is for illustrative purposes and does not represent experimentally verified or directly calculated data for this compound.

Reaction Pathway and Transition State Analysis through Computational Methods

Computational methods are essential for exploring the mechanisms of chemical reactions, including identifying reaction pathways and characterizing transition states. By mapping the potential energy surface (PES) of a reaction, chemists can determine the most likely reaction mechanism and predict reaction rates.

For this compound, computational studies could investigate its reactivity in various chemical transformations. For example, the reaction with hydroxyl radicals, an important process in atmospheric and biological chemistry, has been studied for benzoic acid using DFT. rsc.orgresearchgate.net These studies identify different reaction pathways, such as addition to the aromatic ring and hydrogen abstraction, and calculate the energy barriers for each pathway. rsc.orgresearchgate.netnih.gov The transition states for these reactions are located and characterized, providing crucial information about the reaction kinetics. rsc.orgrsc.org

A computational study on the oxidative coupling of benzoic acid with alkynes has also demonstrated the power of DFT in elucidating complex reaction mechanisms involving metal catalysts. nih.gov Such an approach could be applied to understand the synthesis and derivatization of this compound. The analysis would involve optimizing the geometries of reactants, products, intermediates, and transition states, and calculating their relative energies to construct a reaction energy profile.

Mechanistic Investigations of Chemical Transformations Involving 5 Hydroxy 2 Trifluoromethoxy Benzoic Acid

Mechanistic Pathways of Functional Group Interconversions

The reactivity of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid is dominated by its three functional groups: a carboxylic acid, a phenolic hydroxyl group, and a trifluoromethoxy group. The interconversion of the carboxylic acid and hydroxyl groups into other functionalities follows well-established organic reaction mechanisms, which are modulated by the electronic properties of the substituents on the benzene (B151609) ring.

The carboxyl group (-COOH) is a versatile functional group that can undergo several transformations, primarily through nucleophilic acyl substitution. numberanalytics.com However, the direct substitution of the hydroxyl component of the carboxyl group is challenging because the hydroxide (B78521) ion is a poor leaving group. Therefore, these reactions often require activation to convert the hydroxyl into a better leaving group.

A primary reaction is Fischer esterification , where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. usm.my The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. uomustansiriyah.edu.iq The entire process is reversible, and reaction outcomes can be controlled by manipulating reaction conditions, such as using an excess of the alcohol to favor ester formation. usm.my

Another key transformation is the formation of amides . This reaction is typically not achieved by simply heating the carboxylic acid with an amine, as it results in an acid-base reaction. Instead, the carboxylic acid must first be "activated." A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate possesses a good leaving group, which is then readily displaced by a nucleophilic amine to form the amide.

Conversion to acyl chlorides , which are highly reactive carboxylic acid derivatives, is achieved using reagents like thionyl chloride (SOCl₂). The mechanism involves the initial formation of an acyl chlorosulfite intermediate. This key step replaces the hydroxyl group with a much better leaving group (chlorosulfite), which is subsequently displaced by a chloride ion in a nucleophilic acyl substitution to yield the final acyl chloride.

Table 1: Common Mechanistic Pathways for Carboxylic Acid Reactions
Reaction TypeTypical ReagentsBrief Mechanistic Note
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Acid-catalyzed nucleophilic acyl substitution. Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the alcohol. uomustansiriyah.edu.iq
Amide FormationAmine (R'-NH₂), Coupling Agent (e.g., DCC)Activation of the carboxylic acid by the coupling agent forms a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Acyl Chloride FormationThionyl Chloride (SOCl₂)The hydroxyl group is converted into a better leaving group (acyl chlorosulfite), which is then displaced by a chloride ion.

The phenolic hydroxyl group (-OH) on the aromatic ring is also a site of significant reactivity. It can act as a nucleophile and its acidity is influenced by the aromatic ring. fiveable.me Key reactions include etherification and esterification.

Etherification , commonly achieved through the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide to form an ether. The efficiency of this reaction is dependent on the nature of the alkyl halide.

The hydroxyl group can also undergo acylation to form esters. This is often accomplished by reacting the phenol (B47542) with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. The mechanism is a nucleophilic acyl substitution where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride or carboxylate) and formation of the ester. fiveable.me The aromatic nature of the phenol enhances the nucleophilicity of the hydroxyl group compared to aliphatic alcohols due to resonance stabilization of the intermediate. fiveable.me

Table 2: Common Mechanistic Pathways for Phenolic Hydroxyl Group Reactions
Reaction TypeTypical ReagentsBrief Mechanistic Note
Williamson Ether SynthesisBase (e.g., NaH), Alkyl Halide (R'-X)Formation of a nucleophilic phenoxide ion, followed by an Sₙ2 attack on the alkyl halide.
Acylation (Ester Formation)Acyl Chloride (R'-COCl) or Acid Anhydride, Base (e.g., Pyridine)Nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of the acylating agent. fiveable.me
OxidationOxidizing Agent (e.g., Fremy's Salt)Phenols can be oxidized to quinones. libretexts.org

Role of Fluorinated Substituents in Reaction Mechanisms

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly influences the electronic environment of the benzoic acid derivative, thereby affecting reaction mechanisms, rates, and regioselectivity.

The trifluoromethoxy group is characterized as a potent electron-withdrawing group. nih.govnih.gov This property stems primarily from the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This effect withdraws electron density from the aromatic ring through the sigma bond framework. Although the oxygen atom possesses lone pairs that can donate into the pi system (a +R or resonance effect), this effect is significantly diminished by the fluorine atoms, which pull electron density away from the oxygen.

Consequently, the -OCF₃ group deactivates the aromatic ring towards electrophilic attack, making it less nucleophilic than benzene. numberanalytics.com Its electron-withdrawing nature is often compared to that of a chlorine atom. The increased lipophilicity and metabolic stability conferred by the trifluoromethoxy group are also significant factors in its use in medicinal chemistry. nih.gov

Table 3: Comparison of Electronic Properties of Substituents (Hammett Constants)
Substituentσm (meta)σp (para)General Electronic Effect
-OCH₃+0.12-0.27Strongly donating by resonance, weakly withdrawing by induction
-OCF₃+0.40+0.35Strongly withdrawing by induction, weakly donating by resonance nih.gov
-CF₃+0.43+0.54Strongly withdrawing by induction and resonance nih.gov
-Cl+0.37+0.23Withdrawing by induction, donating by resonance
Note: Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of substituents. Positive values indicate an electron-withdrawing effect relative to hydrogen.

-OH group: A strongly activating, ortho, para-directing group. libretexts.org

-COOH group: A deactivating, meta-directing group. numberanalytics.com

-OCF₃ group: A deactivating, ortho, para-directing group. beilstein-journals.org

When multiple substituents are present, their effects can be either reinforcing or antagonistic. libretexts.org For an incoming electrophile, the hydroxyl group strongly directs towards its ortho (position 4 and 6) and para (position 2) positions. The trifluoromethoxy group directs towards its ortho (position 1 and 3) and para (position 5) positions. The carboxylic acid directs to its meta positions (positions 3 and 5).

The directing influences are therefore in agreement at position 3 and position 5. However, the hydroxyl group is a much stronger activating director than the deactivating -OCF₃ group is a director. Therefore, the hydroxyl group will predominantly determine the position of substitution, favoring the positions ortho to it (positions 4 and 6), which are least sterically hindered and not electronically deactivated by the other groups. libretexts.org

Advanced Kinetic Studies for Mechanistic Elucidation

To fully understand the mechanistic details of reactions, advanced kinetic studies are employed. These methods provide quantitative data on reaction rates, which can be used to infer the nature of transition states and intermediates.

Hammett plots are a powerful tool for studying the influence of substituents on reaction rates in aromatic systems. wikipedia.org By plotting the logarithm of the reaction rate constant (k) for a series of substituted compounds against the corresponding Hammett substituent constant (σ), a linear relationship is often observed. walisongo.ac.iddalalinstitute.com The slope of this line, the reaction constant (ρ, rho), provides insight into the charge development in the transition state of the rate-determining step. wikipedia.org For reactions involving this compound, a Hammett analysis could quantify the electronic demand of a reaction at either the carboxylic acid or hydroxyl group, confirming the nature of the transition state. A large positive ρ value would indicate the buildup of negative charge (or loss of positive charge) in the transition state, while a negative ρ value indicates the buildup of positive charge. rsc.org

Reaction Progress Kinetic Analysis (RPKA) using techniques like NMR or UV-Vis spectroscopy allows for the continuous monitoring of reactant and product concentrations over time. This high-throughput method can provide detailed kinetic profiles, helping to identify reaction orders, rate constants, and potential intermediate species. walisongo.ac.idacs.org For example, kinetic studies on the esterification of substituted benzoic acids have been used to determine activation energies and analyze the effect of substituents on reaction velocity. acs.orgacs.org

Other methods such as isotope labeling studies can pinpoint which bonds are broken or formed in the rate-determining step, while computational chemistry can model reaction pathways and calculate the energies of intermediates and transition states, offering a theoretical complement to experimental kinetic data. nih.gov Such studies on the esterification of benzoic acid have helped to model the process and calculate kinetic characteristics like activation energies and thermal effects of the reaction. dnu.dp.ua

Table 4: Kinetic Methods for Mechanistic Elucidation
Kinetic MethodPrincipleMechanistic Insight Provided
Hammett PlotsCorrelates reaction rates of substituted aromatic compounds with substituent electronic properties (σ constants). dalalinstitute.comReveals the nature of charge development in the transition state through the reaction constant (ρ). wikipedia.orgacs.org
Reaction Progress Kinetic Analysis (RPKA)Continuous monitoring of species concentration throughout the reaction. walisongo.ac.idDetermines rate laws, reaction orders, rate constants, and can reveal complex reaction networks or intermediates.
Isotope Effect StudiesCompares reaction rates of molecules containing different isotopes (e.g., H vs. D) at a specific position.Identifies bond-breaking/forming events in the rate-determining step.
Computational ModelingUses quantum mechanics to calculate the energies of molecules, intermediates, and transition states. nih.govProvides a theoretical model of the reaction energy profile and geometries of transient species.

Kinetic NMR Experiments

No studies utilizing kinetic Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the reaction rates and mechanisms involving this compound were identified. Kinetic NMR is a powerful technique for monitoring the concentration of reactants, intermediates, and products in real-time, providing crucial data for determining rate laws and elucidating reaction mechanisms.

Hammett Analysis for Electronic Effects

A Hammett analysis provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.comutexas.edulibretexts.org This is achieved by correlating the rate or equilibrium constants of a series of reactions with substituted benzene derivatives. wikipedia.org The analysis involves the determination of the reaction constant (ρ), which indicates the sensitivity of the reaction to substituent effects. wikipedia.org However, no published research was found that applies Hammett analysis to reactions involving this compound to quantify the electronic impact of the trifluoromethoxy and hydroxyl groups on its reactivity.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are instrumental in determining the rate-determining step of a reaction and providing insights into the structure of the transition state by comparing the reaction rates of isotopically labeled and unlabeled reactants. There are no available reports of KIE studies conducted on reactions with this compound to probe its reaction mechanisms.

Applications in Advanced Materials and Chemical Research Non Biological Focus

Utilization as a Building Block in Polymer Science

Detailed research findings on the use of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid as a monomer for the synthesis of polyesters or other macromolecules are not available in the reviewed literature. The bifunctional nature of the molecule, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, theoretically allows it to act as a building block in step-growth polymerization to form polyesters. However, specific examples, polymerization conditions, and the properties of resulting polymers have not been documented for this particular compound.

Integration in Liquid Crystal Systems

There is no available information on the integration of this compound into liquid crystal systems. While fluorinated benzoic acid derivatives are of interest in the design of liquid crystal materials due to the unique properties conferred by fluorine atoms, such as high polarity and thermal stability, the specific use of this compound in the design and fabrication of liquid crystal materials has not been reported.

Precursor for Specialty Chemicals and Research Reagents

While this compound possesses reactive functional groups that make it a potential precursor for the synthesis of more complex specialty chemicals and research reagents, there are no specific, documented synthetic routes or research findings describing its use for these purposes in the available literature.

Synthesis of Intermediates for Non-Biological Applications

While specific research detailing the use of this compound in the synthesis of non-biological intermediates is limited in publicly available literature, its potential can be inferred from the well-documented applications of its structural analogs, such as 4-Hydroxy-2-(trifluoromethyl)benzoic acid. These related compounds are known to be valuable building blocks in materials science.

The primary role of such hydroxybenzoic acids in non-biological applications is to act as a monomer or a precursor to monomers for polymerization reactions, or as a core structure in the synthesis of liquid crystals. The hydroxyl and carboxylic acid functional groups provide reactive sites for esterification and amidation reactions, which are fundamental to the synthesis of polyesters, polyamides, and other condensation polymers. The trifluoromethoxy group, being electron-withdrawing and lipophilic, can significantly influence the properties of the resulting materials, including their solubility, thermal behavior, and optical properties.

Potential Synthesis of Polyester Intermediates:

One of the primary theoretical applications of this compound is in the synthesis of aromatic polyesters. These materials are known for their high strength, thermal stability, and chemical resistance. In a typical polycondensation reaction, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another to form an ester linkage, with the elimination of water. This process can be repeated to form long polymer chains.

For instance, this compound could be used in a melt polycondensation process, similar to the synthesis of other thermotropic liquid crystalline polyesters. The reaction would likely involve the initial acetylation of the hydroxyl group, followed by a high-temperature reaction to form the polyester. The trifluoromethoxy group would be expected to enhance the thermal stability and influence the liquid crystalline properties of the resulting polymer. Polyesters containing segments of similar fluorinated hydroxybenzoic acids have been shown to self-assemble into unique crystalline structures, which could have applications in optical devices. uni.lu

Potential Synthesis of Liquid Crystal Intermediates:

The rigid, rod-like structure of benzoic acid derivatives makes them ideal candidates for the synthesis of liquid crystals. The introduction of a trifluoromethoxy group can enhance the mesomorphic (liquid crystalline) properties of the final compound. This compound could be a precursor for various liquid crystal structures.

For example, it could be reacted with alkylated acyl chlorides via its hydroxyl group to form ester-containing liquid crystals. uni.lu The length and nature of the alkyl chain, combined with the electronic effects of the trifluoromethoxy group, would determine the specific liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. Such materials are crucial components in display technologies and optical sensors.

The following table outlines a hypothetical reaction scheme for the synthesis of a liquid crystal intermediate, based on common synthesis routes for similar compounds.

Reactant 1 Reactant 2 Reaction Type Potential Product Potential Application Area
This compoundAlkyl Acyl ChlorideEsterificationAlkoxycarbonyl-2-(trifluoromethoxy)benzoic acid derivativeLiquid Crystals
This compoundAromatic DiamineAmidation/PolycondensationAromatic PolyamideHigh-Performance Polymers

Q & A

Q. What are the optimized synthetic routes for 5-Hydroxy-2-(trifluoromethoxy)benzoic acid, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
  • Protection of the hydroxyl group : Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired side reactions during trifluoromethoxy introduction .
  • Trifluoromethoxy group installation : Employ nucleophilic substitution (e.g., using trifluoromethyl hypofluorite) or transition-metal-catalyzed coupling (e.g., Cu-mediated reactions) .
  • Deprotection : Acidic or basic hydrolysis to regenerate the hydroxyl group.
    Critical parameters: Reaction temperature (often −20°C to 50°C), solvent choice (e.g., DMF for polar aprotic conditions), and stoichiometry of fluorinating agents to minimize byproducts .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Identify the hydroxyl proton (δ ~10–12 ppm, broad) and aromatic protons (δ ~6.5–8.5 ppm, splitting pattern depends on substituent positions).
  • ¹⁹F NMR : Single peak near δ −55 to −60 ppm confirms the trifluoromethoxy group .
  • HPLC Purity Assessment : Use reversed-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (0.1% TFA) gradient (e.g., 30% to 80% acetonitrile over 20 min) .

Advanced Research Questions

Q. How can researchers address low yields during the introduction of the trifluoromethoxy group in this compound?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
  • Alternative fluorinating agents : Use AgCF₃ or CsOCH₂CF₃ to improve regioselectivity .
  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and energy (e.g., 100°C, 30 min vs. conventional 24 hours) .
  • Protecting group optimization : Bulky groups (e.g., trityl) may reduce undesired substitutions .

Q. What computational approaches are suitable for studying the electronic effects of the trifluoromethoxy group in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron-withdrawing effects of the trifluoromethoxy group on the aromatic ring. Key metrics: Mulliken charges, HOMO-LUMO gaps, and electrostatic potential maps .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Software: AutoDock Vina or Schrödinger Suite .

Q. How can researchers design derivatives of this compound for enhanced biological activity while maintaining solubility?

  • Methodological Answer :
  • Structural modifications :
  • Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the 5-hydroxy position to improve aqueous solubility .
  • Replace trifluoromethoxy with pentafluorosulfanyl (-SF₅) for increased metabolic stability .
  • In vitro assays : Screen derivatives for cytotoxicity (MTT assay) and solubility (shake-flask method with HPLC quantification) .

Q. How to resolve conflicting spectroscopic data when analyzing structural analogs of this compound?

  • Methodological Answer :
  • 2D NMR techniques : Use HSQC and HMBC to confirm connectivity between the trifluoromethoxy group and the aromatic ring .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., meta vs. para substitution) by growing single crystals in EtOAc/hexane .

Key Research Considerations

  • Safety : Handle trifluoromethoxy intermediates in fume hoods due to potential toxicity .
  • Reproducibility : Document reaction conditions rigorously (e.g., humidity control for moisture-sensitive steps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.